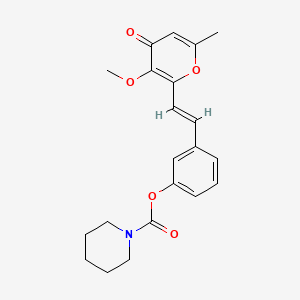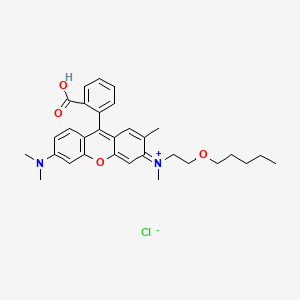
2-Me PeER (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Me PeER (chloride) is a fluorogenic probe used to detect the activity of the enzyme CYP3A4 in living cells. This compound is particularly valuable in scientific research due to its ability to emit fluorescence when excited at a specific wavelength (520 nm) and emit at another (550 nm) .
Vorbereitungsmethoden
The synthesis of 2-Me PeER (chloride) involves several steps. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions that introduce the necessary functional groups to the core structure . Industrial production methods likely involve large-scale organic synthesis techniques, ensuring high purity and yield.
Analyse Chemischer Reaktionen
2-Me PeER (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescence properties of the compound.
Reduction: This reaction can potentially deactivate the fluorogenic properties.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can modify the functional groups on the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a non-fluorescent product, while substitution could result in a derivative with altered fluorescence characteristics.
Wissenschaftliche Forschungsanwendungen
2-Me PeER (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme kinetics and mechanisms.
Biology: Employed in live-cell imaging to monitor the activity of CYP3A4, an important enzyme in drug metabolism.
Medicine: Helps in drug discovery and development by providing insights into how drugs are metabolized in the body.
Industry: Utilized in the development of diagnostic tools and assays for pharmaceutical research.
Wirkmechanismus
The mechanism of action of 2-Me PeER (chloride) involves its interaction with the enzyme CYP3A4. When the enzyme metabolizes the compound, it induces a change in the molecular structure that results in fluorescence. This fluorescence can be measured to determine the activity of CYP3A4 in living cells. The molecular targets and pathways involved include the active site of CYP3A4, where the compound binds and undergoes metabolic transformation .
Vergleich Mit ähnlichen Verbindungen
2-Me PeER (chloride) is unique compared to other fluorogenic probes due to its specific excitation and emission wavelengths, which make it highly suitable for live-cell imaging. Similar compounds include:
7-Benzyloxy-4-trifluoromethylcoumarin: Another fluorogenic probe for CYP3A4 with different excitation/emission properties.
Luciferin derivatives: Used for bioluminescent imaging but with different applications and mechanisms.
Eigenschaften
Molekularformel |
C31H37ClN2O4 |
|---|---|
Molekulargewicht |
537.1 g/mol |
IUPAC-Name |
[9-(2-carboxyphenyl)-6-(dimethylamino)-2-methylxanthen-3-ylidene]-methyl-(2-pentoxyethyl)azanium;chloride |
InChI |
InChI=1S/C31H36N2O4.ClH/c1-6-7-10-16-36-17-15-33(5)27-20-29-26(18-21(27)2)30(23-11-8-9-12-24(23)31(34)35)25-14-13-22(32(3)4)19-28(25)37-29;/h8-9,11-14,18-20H,6-7,10,15-17H2,1-5H3;1H |
InChI-Schlüssel |
ORZPTQHQSYOOQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCC[N+](=C1C=C2C(=C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)C=C1C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)
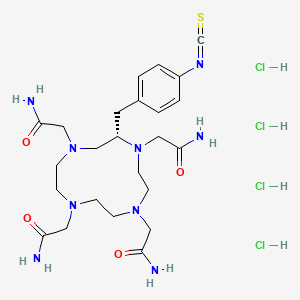
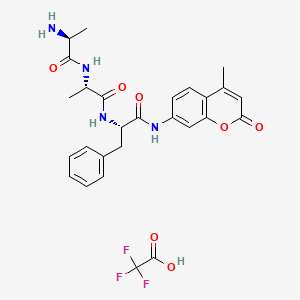
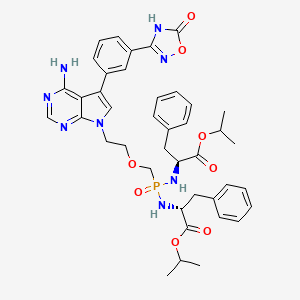
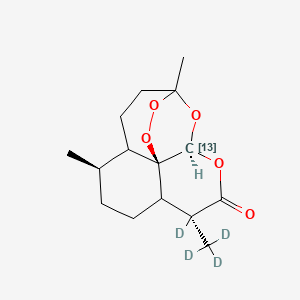

![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
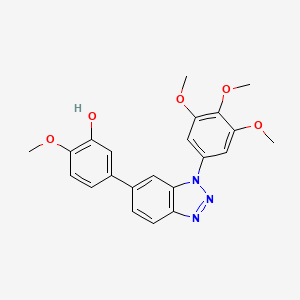

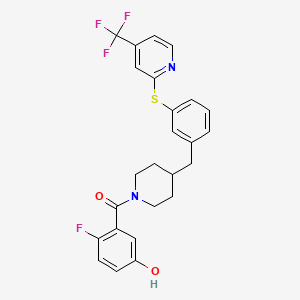
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12364507.png)
